molecular formula C19H15ClN2O2 B2568470 1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946244-74-2

1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2568470
CAS RN: 946244-74-2
M. Wt: 338.79
InChI Key: PWAJPCLJPPCHRZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as C16, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

Research in synthetic chemistry has led to the development and structural analysis of compounds related to "1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide". For example, studies have detailed the synthesis and structure-activity relationships of diarylpyridines as human CB1 inverse agonists, highlighting the significance of specific substituents and structural modifications for biological activity (Meurer et al., 2005) Meurer et al., 2005. Another study focused on the crystal structure of bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, revealing intricate details of molecular geometry and intermolecular interactions (Shi, Ge, & Liu, 2010) Shi, Ge, & Liu, 2010.

Biological Activity and Applications

Compounds structurally similar to "1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been explored for their potential biological activities. Synthesis of new tetrahydropyrimidine derivatives has been undertaken, with some compounds showing significant antimicrobial activities compared to standard drugs, indicating potential applications in developing new therapeutic agents (Akbari et al., 2008) Akbari et al., 2008. Additionally, research on aromatic polyamides containing n-alkylphenylimide units suggests applications in materials science due to their enhanced thermal stability and solubility (Choi & Jung, 2004) Choi & Jung, 2004.

Mechanistic Insights and Chemical Properties

Detailed mechanistic studies and chemical property analyses of related compounds provide foundational knowledge for further applications in drug design and development. For example, research on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones offers insights into reaction mechanisms and intermediate formation, which can be crucial for synthetic strategy development (Azizian et al., 2000) Azizian et al., 2000.

properties

IUPAC Name

1-benzyl-N-(3-chlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJPCLJPPCHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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